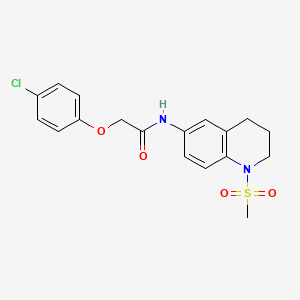

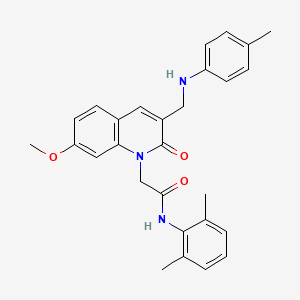

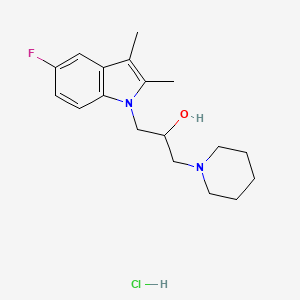

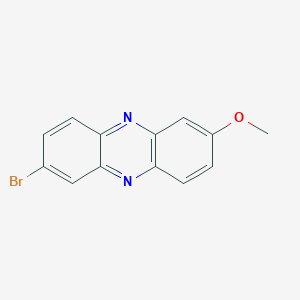

2-(4-chlorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide is a chemical compound with potential applications in scientific research. It is a member of the quinoline family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Fluorescence Properties and Host–Guest Complexes

Research on amide-containing isoquinoline derivatives, closely related to 2-(4-chlorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide, has shown significant fluorescence properties when forming host–guest complexes with certain dihydroxybenzenes. These complexes exhibit stronger fluorescence emissions at lower wavelengths compared to their parent compounds. Interestingly, specific protonated states of these compounds can either enhance or diminish their fluorescence activity, demonstrating their potential in developing fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative structurally akin to this compound has shown significant antiviral and antiapoptotic effects in vitro. This compound effectively reduced the viral load and increased survival in a mouse model of Japanese encephalitis, indicating its potential as a therapeutic agent for viral infections (Ghosh et al., 2008).

Antitubercular Activity

2-(Quinolin-4-yloxy)acetamides, closely related to the compound of interest, have been identified as potent in vitro inhibitors against Mycobacterium tuberculosis. These compounds exhibit significant antitubercular activity, with minimum inhibitory concentration (MIC) values as low as 0.05 μM against both drug-susceptible and drug-resistant strains. Moreover, they showed no apparent toxicity to mammalian cells and demonstrated intracellular activity against the bacilli in infected macrophages, similar to that of rifampin. This suggests their potential as candidates for developing new antituberculosis therapies (Pissinate et al., 2016).

properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c1-26(23,24)21-10-2-3-13-11-15(6-9-17(13)21)20-18(22)12-25-16-7-4-14(19)5-8-16/h4-9,11H,2-3,10,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGXRSJEJILYTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

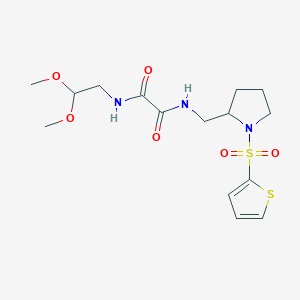

![5-oxo-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2828422.png)

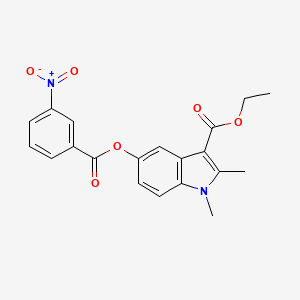

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2828425.png)

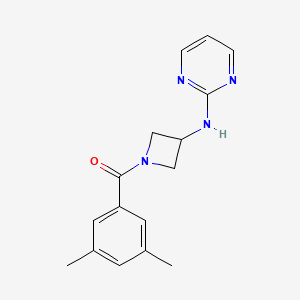

![5-Chloro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyrimidine-4-carboxamide](/img/structure/B2828428.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B2828433.png)

![3-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride](/img/structure/B2828437.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2828439.png)